molecular formula C10H14FN3O2 B2596699 [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol CAS No. 1869644-40-5

[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol

Cat. No.: B2596699
CAS No.: 1869644-40-5
M. Wt: 227.239
InChI Key: WVEBQHCRGSNNBP-UHFFFAOYSA-N
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Description

[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C10H14FN3O2 and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring, a methoxypyrrolidine ring, and a methanol group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization. One common synthetic route involves the reaction of 6-fluoropyrimidine with a suitable pyrrolidine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The fluoropyrimidine ring can bind to enzymes or receptors, altering their activity. The methoxypyrrolidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEBQHCRGSNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C2=CC(=NC=N2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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